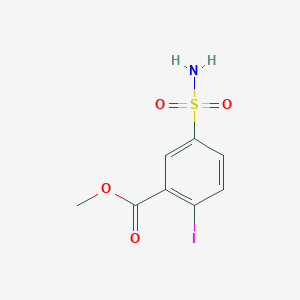
Methyl 2-iodo-5-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-iodo-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8INO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and sulfamoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodo-5-sulfamoylbenzoate typically involves the iodination of a benzoic acid derivative followed by the introduction of a sulfamoyl group. One common method involves the reaction of 2-iodo-5-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-iodo-5-sulfamoylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonamides.
Reduction Reactions: Products include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-iodo-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfamoyl group can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-iodo-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-iodo-2-sulfamoylbenzoate: Similar structure but with different positions of the iodine and sulfamoyl groups.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of an iodine atom.
Methyl 2-chloro-5-sulfamoylbenzoate: Contains a chlorine atom instead of an iodine atom.
Uniqueness
Methyl 2-iodo-5-sulfamoylbenzoate is unique due to the presence of both iodine and sulfamoyl groups in specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form specific interactions with biological molecules. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8INO4S |
|---|---|
Molekulargewicht |
341.13 g/mol |
IUPAC-Name |
methyl 2-iodo-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8INO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) |
InChI-Schlüssel |
IZIWIDXQEKGSTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
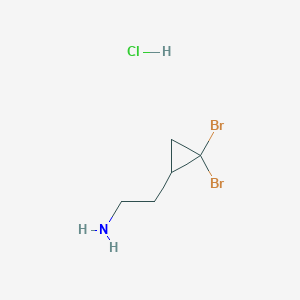
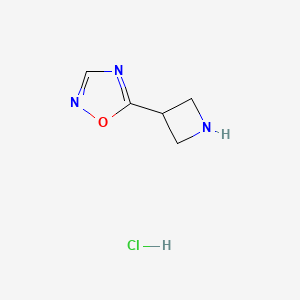
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
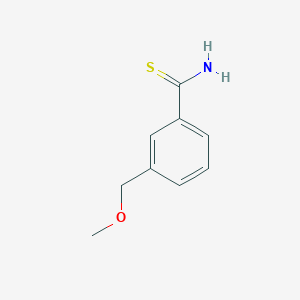
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
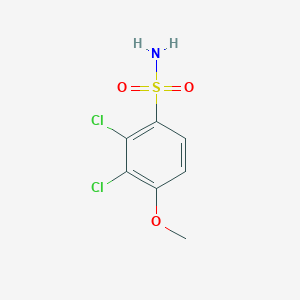

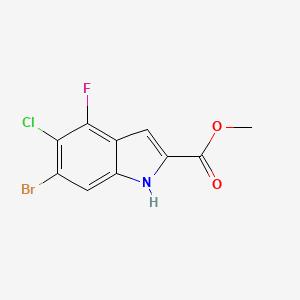
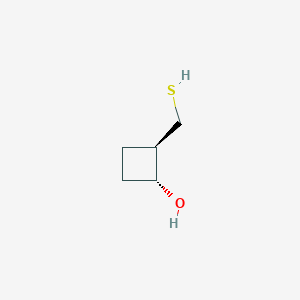
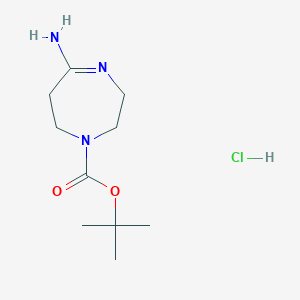
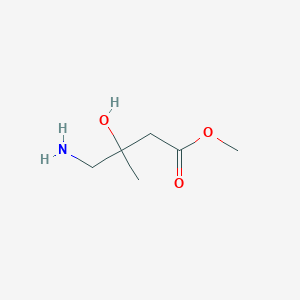
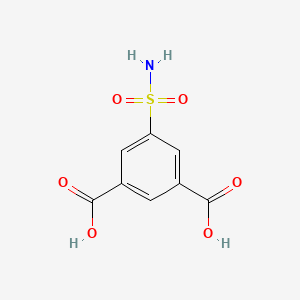
![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
